D-Cys(4)-Terlipressin TFA Salt D-Cys(4)-Terlipressin TFA Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207585
InChI:
SMILES:
Molecular Formula: C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight: 1341.4

D-Cys(4)-Terlipressin TFA Salt

CAS No.:

Cat. No.: VC0207585

Molecular Formula: C₅₄H₇₅F₃N₁₆O₁₇S₂

Molecular Weight: 1341.4

* For research use only. Not for human or veterinary use.

D-Cys(4)-Terlipressin TFA Salt -

Specification

Molecular Formula C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight 1341.4

Introduction

Chemical Structure and Properties

Molecular Structure

The complete chemical name for this compound is (2S)-1-{[(4R,7S,10S,13S,16S,19R)-19-{[({[(aminoacetyl)amino]acetyl}amino)acetyl]amino}-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-N-{(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl}pyrrolidine-2-carboxamide .

Physical and Chemical Properties

QuantityPrice (EUR)
10mg459.00
100mg2,765.00
500mg9,860.00

Table 1: Commercial pricing for D-Cys(4)-Terlipressin TFA Salt (as of 2019)

The relatively high price reflects the complexity of synthesis and purification processes required to produce this specialized peptide compound at high purity levels suitable for analytical applications.

Synthesis and Manufacturing Methods

Advanced Synthesis Methods

More advanced synthesis methods for Terlipressin compounds involve specialized resin carriers and precise reaction conditions. According to patent information, a high-yield method for synthesizing Terlipressin involves:

  • Sequential coupling of protected amino acids from the C-terminus to the N-terminus using specific resin carriers

  • Coupling of protected Gly-Gly-Gly to the peptide resin

  • Intramolecular cyclization to connect the two cysteine residues through a disulfide bond

  • Acidolysis to release the peptide from the resin

  • Purification and salt conversion to obtain the final product

For D-Cys(4)-Terlipressin TFA Salt specifically, the process would include the incorporation of D-cysteine at position 4 during the sequential coupling step, followed by TFA salt formation rather than acetate salt formation.

Applications and Uses

Analytical Reference Standard

Comparative Analysis with Terlipressin

Structural Differences

The key structural difference between D-Cys(4)-Terlipressin TFA Salt and therapeutic Terlipressin lies in the configuration of the cysteine residue at position 4. While standard Terlipressin contains L-cysteine at this position, D-Cys(4)-Terlipressin features D-cysteine, representing an inversion of stereochemistry at this specific amino acid.

Functional Implications

The stereochemical modification in D-Cys(4)-Terlipressin likely alters its biological activity compared to Terlipressin. While Terlipressin functions as a vasopressin analog with clinical applications in treating hypotension and hepatorenal syndrome , D-Cys(4)-Terlipressin may exhibit different pharmacological properties due to its altered three-dimensional structure.

The presence of D-Cys(4)-Terlipressin as an impurity in Terlipressin formulations necessitates careful monitoring and control, as stereochemical variants can potentially impact therapeutic efficacy or safety profiles of the medication.

Quality Control and Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the primary analytical technique for identifying and quantifying D-Cys(4)-Terlipressin TFA Salt in pharmaceutical preparations. Based on methods described for Terlipressin purification and analysis, typical HPLC parameters for D-Cys(4)-Terlipressin analysis might include:

  • Reversed-phase C18 columns with approximately 10 μm chromatographic packing

  • Mobile phase systems comprising 0.1% TFA/water solution and 0.1% TFA/acetonitrile solution

  • Gradient elution systems

  • Flow rates of approximately 90 mL/min for preparative columns (77 mm × 250 mm)

These analytical methods enable the separation, identification, and quantification of D-Cys(4)-Terlipressin TFA Salt, facilitating impurity profiling in Terlipressin formulations.

Salt Exchange and Purification

For the preparation of high-purity D-Cys(4)-Terlipressin TFA Salt, salt exchange procedures similar to those used for Terlipressin may be employed. These typically involve:

  • HPLC-based purification using specific mobile phase systems

  • Gradient elution and peak collection

  • Reduced pressure concentration

  • Freeze-drying to obtain the final pure product

Research Findings and Developments

Synthetic Methodology Improvements

Ongoing research in peptide synthesis continues to improve methodologies for producing both Terlipressin and its related compounds, including D-Cys(4)-Terlipressin TFA Salt. Patent literature describes improved synthesis methods achieving higher purity (up to 99.5%) and yields (up to 76.6%) for Terlipressin , which could potentially be adapted for the specific synthesis of D-Cys(4)-Terlipressin TFA Salt with similar efficiency improvements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator